Methyl 2-(4-(1-aminoethyl)phenoxy)acetate
CAS No.:
Cat. No.: VC17852570
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO3 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | methyl 2-[4-(1-aminoethyl)phenoxy]acetate |
| Standard InChI | InChI=1S/C11H15NO3/c1-8(12)9-3-5-10(6-4-9)15-7-11(13)14-2/h3-6,8H,7,12H2,1-2H3 |
| Standard InChI Key | YRHYQTTZYXWRGB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)OCC(=O)OC)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Methyl 2-(4-(1-aminoethyl)phenoxy)acetate features a central phenoxy group () attached to an acetate moiety () at the para position. The aminoethyl side chain () introduces basicity and hydrogen-bonding capabilities, critical for interactions with biological macromolecules . The hydrochloride salt form, commonly used in research, stabilizes the amine group through protonation, enhancing solubility in aqueous systems .
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 209.24 g/mol | |
| CAS Registry Number | 1178914-08-3 | |
| Functional Groups | Ester, Phenoxy, Aminoethyl |
Synthesis and Manufacturing
Reaction Pathway
The synthesis of methyl 2-(4-(1-aminoethyl)phenoxy)acetate involves a two-step process:
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Esterification: 4-(1-Aminoethyl)phenol reacts with methyl chloroacetate in the presence of a base (e.g., potassium carbonate) to form the ester linkage .
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Salt Formation: Treatment with hydrochloric acid converts the free amine into its hydrochloride salt, improving crystallinity and shelf life .
Optimization Considerations
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates.
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Temperature Control: Reactions are typically conducted at 40–60°C to balance reaction rate and byproduct formation .
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Purification Methods: Column chromatography or recrystallization yields products with ≥95% purity, as verified by HPLC .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in water (≈10 mg/mL at 25°C) and higher solubility in methanol or DMSO . Long-term storage recommendations include airtight containers at 2–8°C to prevent hydrolysis of the ester group .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility in DMSO | >50 mg/mL | |
| Storage Temperature | 2–8°C |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N-H stretch).
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NMR: -NMR signals at δ 1.3 ppm (CH of aminoethyl), δ 3.7 ppm (OCH), and δ 6.8–7.2 ppm (aromatic protons) .
Pharmacological and Biochemical Applications
Mechanism of Action
The aminoethyl group facilitates hydrogen bonding with enzyme active sites, while the phenoxy moiety engages in hydrophobic interactions with protein pockets. Preliminary in vitro studies indicate inhibition of serine proteases and modulation of G-protein-coupled receptors (GPCRs), though specific targets remain unvalidated.
Research Use Cases
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Enzyme Inhibition Assays: Used at 10–100 μM concentrations to study protease activity.
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Receptor Binding Studies: Radiolabeled derivatives aid in mapping adrenergic receptor distributions .
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Drug Delivery Systems: Ester groups enable prodrug strategies for amine-containing therapeutics .
Future Directions and Challenges
Synthetic Improvements
Efforts to streamline synthesis via catalytic esterification or continuous-flow reactors could reduce costs and improve yields .
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